2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide
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Overview
Description
O-Methylfagaronine iodide is a quaternary benzo[c]phenanthridine alkaloid derivative. This compound is known for its potential biological activities, including antitumor and antiviral properties . It is structurally related to other benzo[c]phenanthridine alkaloids, which are known for their ability to intercalate with DNA and exhibit various pharmacological effects .
Preparation Methods
The synthesis of O-Methylfagaronine iodide typically involves the iodination of organic compounds using elemental iodine or iodides. The best choice for the iodination of organic compounds is the use of molecular iodine or the iodide anion in combination with environmentally friendly and atom-efficient oxidants in the presence of desirable solvents or under solvent-free protocols . Industrial production methods may involve optimizing reaction conditions such as temperature, time, and molar ratios of reactants to achieve high yields and purity .
Chemical Reactions Analysis
O-Methylfagaronine iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, oxidants, and reducing agents. For example, the oxidation of O-Methylfagaronine iodide can be achieved using hydrogen peroxide, while reduction can be carried out using reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-Methylfagaronine iodide has several scientific research applications. In chemistry, it is used as a reagent for the synthesis of other biologically active compounds . In biology and medicine, it has been studied for its potential antitumor and antiviral activities. Its ability to intercalate with DNA makes it a promising candidate for cancer therapy . Additionally, it has applications in the field of nuclear energy, where it is used for the adsorption and capture of radioactive iodine compounds .
Mechanism of Action
The mechanism of action of O-Methylfagaronine iodide involves its ability to intercalate with DNA, thereby inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication and transcription . This inhibition leads to the disruption of DNA synthesis and cell division, resulting in the antitumor effects observed with this compound. The molecular targets and pathways involved include topoisomerase I and II, which are critical for maintaining DNA integrity during cell division .
Comparison with Similar Compounds
O-Methylfagaronine iodide is similar to other benzo[c]phenanthridine alkaloids such as fagaronine and nitidine. These compounds share a common structural framework and exhibit similar biological activities, including DNA intercalation and topoisomerase inhibition . O-Methylfagaronine iodide is unique in its specific substitution pattern, which may confer distinct pharmacological properties. Other similar compounds include ethoxidine and other 12-alkoxybenzo[c]phenanthridinium derivatives, which have been studied for their antitumor activities .
Properties
CAS No. |
136540-26-6 |
---|---|
Molecular Formula |
C22H22INO4 |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium;iodide |
InChI |
InChI=1S/C22H22NO4.HI/c1-23-12-14-9-19(25-3)20(26-4)10-16(14)15-7-6-13-8-18(24-2)21(27-5)11-17(13)22(15)23;/h6-12H,1-5H3;1H/q+1;/p-1 |
InChI Key |
SRUJPIPZJXTFTI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)OC)OC)OC.[I-] |
Related CAS |
54785-54-5 (Parent) |
Origin of Product |
United States |
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